molecular formula C10H12N2O2 B13751121 2-(2-Phenylacetamido)acetaldehyde oxime CAS No. 62972-89-8

2-(2-Phenylacetamido)acetaldehyde oxime

Cat. No.: B13751121
CAS No.: 62972-89-8
M. Wt: 192.21 g/mol
InChI Key: ZAUBTQVVIVFNPC-KPKJPENVSA-N
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Description

2-(2-Phenylacetamido)acetaldehyde oxime is an organic compound with the molecular formula C10H12N2O2. It is a derivative of oxime, which is a class of compounds characterized by the presence of the functional group -C=N-OH. This compound is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)acetaldehyde oxime typically involves the reaction of 2-phenylacetamide with acetaldehyde oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)acetaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-Phenylacetamido)acetaldehyde oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Phenylacetamido)acetaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo various chemical transformations that contribute to its effects. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenylacetamido)acetaldoxime
  • (Phenylacetylamino)acetaldehydeoxime
  • 2-(Phenylacetylamino)ethanoneoxime
  • N-[2-(Hydroxyimino)ethyl]benzeneacetamide

Uniqueness

2-(2-Phenylacetamido)acetaldehyde oxime is unique due to its specific structural features and the presence of both an oxime and an amide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

62972-89-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[(2E)-2-hydroxyiminoethyl]-2-phenylacetamide

InChI

InChI=1S/C10H12N2O2/c13-10(11-6-7-12-14)8-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2,(H,11,13)/b12-7+

InChI Key

ZAUBTQVVIVFNPC-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC=NO

Origin of Product

United States

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